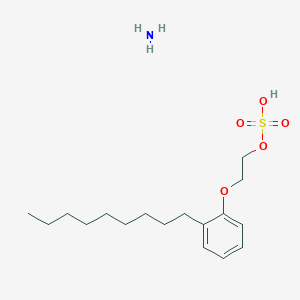
Docosyl 3,4,5-trihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyl 3,4,5-trihydroxybenzoate: is a chemical compound with the molecular formula C29H50O5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of docosyl 3,4,5-trihydroxybenzoate typically involves the esterification of docosanol with 3,4,5-trihydroxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to minimize the need for purification steps and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Docosyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Ether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Docosyl 3,4,5-trihydroxybenzoate has several applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups on the aromatic ring.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
Wirkmechanismus
The mechanism of action of docosyl 3,4,5-trihydroxybenzoate involves its interaction with biological membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The hydroxyl groups on the aromatic ring can participate in hydrogen bonding and other interactions with proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
Dodecyl 3,4,5-trihydroxybenzoate: Similar structure but with a shorter aliphatic chain.
Lauryl gallate: Another ester of gallic acid with a different aliphatic chain length.
Gallic acid esters: A broad class of compounds with varying aliphatic chains.
Uniqueness: Docosyl 3,4,5-trihydroxybenzoate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in applications requiring enhanced hydrophobicity and membrane interaction .
Eigenschaften
CAS-Nummer |
92748-88-4 |
|---|---|
Molekularformel |
C29H50O5 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
docosyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C29H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-29(33)25-23-26(30)28(32)27(31)24-25/h23-24,30-32H,2-22H2,1H3 |
InChI-Schlüssel |
IHRZBDBIVPOJAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)


![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)



